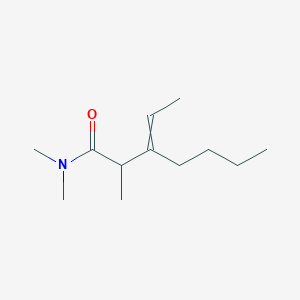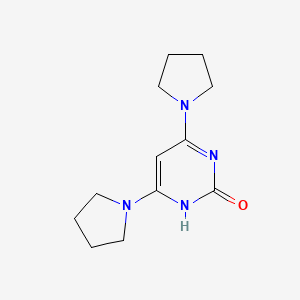![molecular formula C38H26BrN B14188999 N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine CAS No. 923020-71-7](/img/structure/B14188999.png)
N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and phenanthrene moieties, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by a coupling reaction with biphenyl derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like toluene or dimethylformamide (DMF) are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenanthrene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar solvents like DMF.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene derivatives with reduced bromine.
Substitution: Formation of substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and phenanthrene moieties contribute to its binding affinity and specificity. In electronic applications, the compound’s ability to transport charge carriers is crucial for its performance in devices like OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Di([1,1’-biphenyl]-4-yl)-phenanthren-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
N,N-Di([1,1’-biphenyl]-4-yl)-7-chlorophenanthren-2-amine:
Eigenschaften
CAS-Nummer |
923020-71-7 |
|---|---|
Molekularformel |
C38H26BrN |
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
7-bromo-N,N-bis(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C38H26BrN/c39-33-17-23-37-31(25-33)11-12-32-26-36(22-24-38(32)37)40(34-18-13-29(14-19-34)27-7-3-1-4-8-27)35-20-15-30(16-21-35)28-9-5-2-6-10-28/h1-26H |
InChI-Schlüssel |
XWFXHIVRNLCHOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C=C6)C=C(C=C7)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)

![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)


![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)






